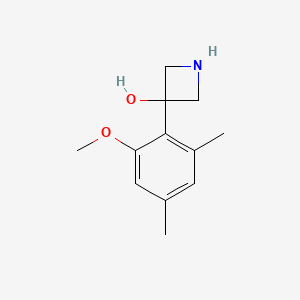
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol is an organic compound with the molecular formula C12H17NO2 It is a member of the azetidin-3-ol family, characterized by the presence of a four-membered azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a halogenated phenyl group can undergo nucleophilic substitution with an azetidine derivative.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or aromatic compounds.
科学研究应用
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the methoxy and dimethyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-(2-Methoxyphenyl)azetidin-3-ol: Lacks the dimethyl groups, which may affect its chemical and biological properties.
3-(4,6-Dimethylphenyl)azetidin-3-ol: Lacks the methoxy group, which may influence its reactivity and interactions.
3-(2-Methoxy-4-methylphenyl)azetidin-3-ol: Contains only one methyl group, potentially altering its properties.
Uniqueness
3-(2-Methoxy-4,6-dimethylphenyl)azetidin-3-ol is unique due to the presence of both methoxy and dimethyl groups, which enhance its chemical stability and biological activity
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2-methoxy-4,6-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-4-9(2)11(10(5-8)15-3)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |
InChI 键 |
UHUUGMMUEVKOBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)OC)C2(CNC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


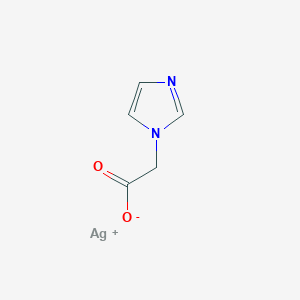
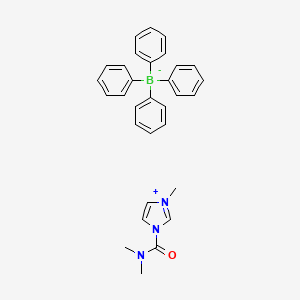
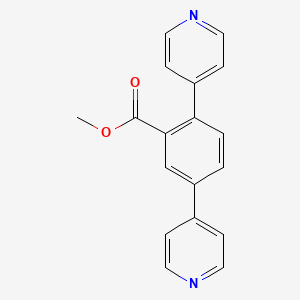
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
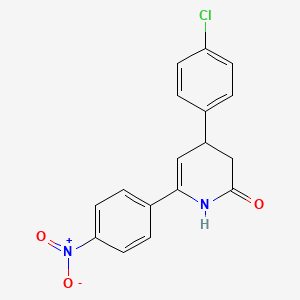
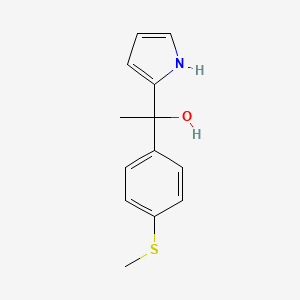
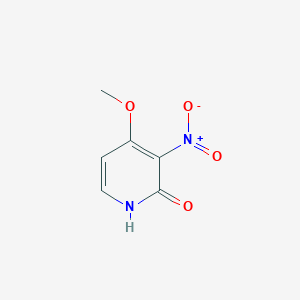
![8-Chloro-1,2,3,4,5,6-hexahydrobenzo[b]azocin-6-ol](/img/structure/B11763922.png)
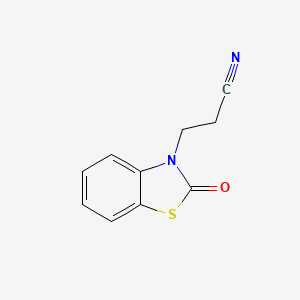

![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[3,2-b]indole](/img/structure/B11763936.png)

![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
